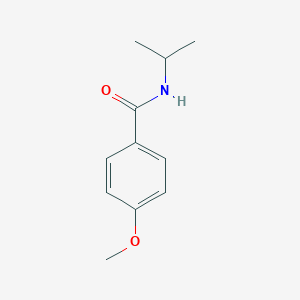

4-methoxy-N-propan-2-ylbenzamide

Descripción general

Descripción

4-methoxy-N-propan-2-ylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by a benzene ring substituted with a methoxy group at the fourth position and an N-propan-2-yl group attached to the amide nitrogen

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-propan-2-ylbenzamide typically involves the following steps:

Starting Material: The synthesis begins with 4-methoxybenzoic acid.

Amidation Reaction: The 4-methoxybenzoic acid is reacted with isopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to handle large volumes of reactants.

Optimization of Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.

Purification Techniques: Using advanced purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.

Análisis De Reacciones Químicas

Types of Reactions

4-methoxy-N-propan-2-ylbenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used under anhydrous conditions.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

Oxidation: 4-hydroxy-N-propan-2-ylbenzamide.

Reduction: 4-methoxy-N-propan-2-ylbenzylamine.

Substitution: Various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-methoxy-N-propan-2-ylbenzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mecanismo De Acción

The mechanism of action of 4-methoxy-N-propan-2-ylbenzamide involves its interaction with specific molecular targets:

Binding to Receptors: It can bind to specific receptors in the body, modulating their activity.

Enzyme Inhibition: It can inhibit the activity of certain enzymes, affecting metabolic pathways.

Signal Transduction: It can influence signal transduction pathways, leading to changes in cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

N-Isopropyl-4-methoxybenzamide: Similar structure but with different substituents on the amide nitrogen.

4-methoxy-N-(prop-2-yn-1-yl)benzamide: Similar structure but with a propynyl group instead of a propan-2-yl group.

Uniqueness

4-methoxy-N-propan-2-ylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and propan-2-yl groups contribute to its specific reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Actividad Biológica

4-Methoxy-N-propan-2-ylbenzamide is an organic compound that has gained attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by a methoxy group and an isopropyl group attached to a benzamide framework, suggests potential biological activities that warrant investigation.

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula : C12H17NO2

- Molecular Weight : Approximately 205.27 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial , anti-inflammatory , and anticancer properties. The mechanisms through which these activities occur are still being elucidated, but they likely involve interactions with specific biological targets.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives of benzamide have been reported to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds often depends on their structural modifications.

| Compound | Activity | Target Bacteria |

|---|---|---|

| This compound | Moderate | E. coli, S. aureus |

| N-(thiazol-2-yl) derivatives | High | Multiple strains |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines. Research suggests that the compound may modulate pathways involved in inflammation, possibly through the inhibition of specific enzymes or receptors associated with inflammatory responses.

Anticancer Properties

Emerging evidence points to the anticancer activity of this compound. Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The compound's mechanism of action appears to involve the modulation of signaling pathways critical for cell proliferation and survival.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A study conducted on various substituted benzamides demonstrated that modifications at the para position significantly enhanced antibacterial activity against E. coli and S. aureus. The results indicated that this compound could serve as a lead compound for further development in antimicrobial therapy . -

Anti-inflammatory Mechanism :

In vitro assays revealed that this compound effectively reduced the expression of TNF-alpha and IL-6 in macrophage cell lines, suggesting its potential as an anti-inflammatory agent . -

Anticancer Activity :

A recent study highlighted the potential of this compound in inhibiting the growth of breast cancer cells through apoptosis induction pathways. The compound was shown to downregulate Bcl-2 and upregulate Bax expression, leading to increased cell death .

Propiedades

IUPAC Name |

4-methoxy-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)12-11(13)9-4-6-10(14-3)7-5-9/h4-8H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSTYGAKARCHAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30323451 | |

| Record name | 4-methoxy-N-propan-2-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7464-44-0 | |

| Record name | NSC404045 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methoxy-N-propan-2-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.